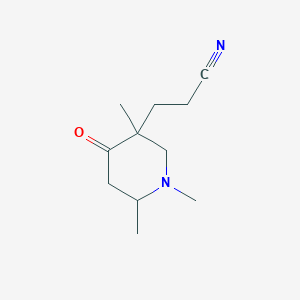
3-(1,3,6-trimethyl-4-oxo-3-piperidinyl)propanenitrile
Descripción general
Descripción
3-(1,3,6-trimethyl-4-oxo-3-piperidinyl)propanenitrile, also known as TPOP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. TPOP is a piperidine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
PAF-Receptor Antagonists Synthesis : A study by Benmehdi et al. (2008) describes the synthesis of novel 4-aminopiperidines substituted in the 3-position, starting from ethyl 4-oxo-3-piperidinecarboxylate. These compounds were investigated for their PAF-receptor antagonist activity, showing promising results with an IC50 close to the micromolar range (Benmehdi et al., 2008).
Anticancer Activity of Polysubstituted 4H-Pyran Derivatives : Hadiyal et al. (2020) report the microwave-assisted synthesis of new 4H-pyran derivatives using 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. These compounds demonstrated potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Anti-arrhythmic Activity : Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives using 3-oxo-3-(piperidin-1-yl)propanenitrile. Some of these compounds exhibited significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Chemical Synthesis and Material Science
Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : Dawood et al. (2004) describe the reaction of 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivative with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives (Dawood et al., 2004).
Synthesis of Bridged Azabicyclic Compounds : Ikeda et al. (1996) conducted radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)- and -(prop-2-ynyl)-piperidines, leading to the formation of 8-azabicyclo[3.2.1]octanes (Ikeda et al., 1996).
Applications in Safe Electrolytes for Lithium-ion Batteries : Liu et al. (2016) introduced mixtures of 3-(2-methoxyethoxy)propanenitrile, fluoroethylene carbonate, and hydrofluoroether as safe electrolytes for lithium-ion batteries. These electrolytes demonstrated improved safety and electrochemical performance (Liu et al., 2016).
Propiedades
IUPAC Name |
3-(1,3,6-trimethyl-4-oxopiperidin-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-10(14)11(2,5-4-6-12)8-13(9)3/h9H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXYVIMLUBETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C)(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)

![(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5433509.png)


![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5433532.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B5433542.png)

![7-acetyl-3-(ethylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5433564.png)
![N-[(1-benzyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5433579.png)
![N-cyclopropyl-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5433582.png)
![methyl 2-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5433585.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5433590.png)